Cas no 164455-27-0 (N-Deethyl Dorzolamide Hydrochloride)

N-Deethyl Dorzolamide Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4H-Thieno[2,3-b]thiopyran-2-sulfonamide,4-amino-5,6-dihydro-6-methyl-, 7,7-dioxide, monohydrochloride, (4S,6S)- (9CI)
- N-Deethyl Dorzolamide Hydrochloride
- (4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide,hydrochloride
- 4H-Thieno(2,3-b)thiopyran-2-sulfonamide,5,6-dihydro-4-amino-6-methyl-,7,7-dioxide,monohydrochloride,(4S-trans)
- UNII-P7DT2GS6VD
- (4S,6S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
- DorzolaMide Related CoMpound D
- Dorzolamide Hydrochloride impurity D
- (4S,6S)-4-Amino-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride
- Dorzolamide Related Compound D (15 mg) ((4S,6S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride)
- (4S,6S)-4-Amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide hydrochloride
- N-Deethyldorzolamide hydrochloride
- 4H-Thieno(2,3-b)thiopyran-2-sulfonamide, 5,6-dihydro-4-amino-6-methyl-, 7,7-dioxide, monohydrochloride, (4S-trans)-
- P7DT2GS6VD
- L-706803
- L 706803
- Q27286321
- 4H-THIENO(2,3-B)THIOPYRAN-2-SULFONAMIDE, 4-AMINO-5,6-DIHYDRO-6-METHYL-, 7,7-DIOXIDE, MONOHYDROCHLORIDE, (4S,6S)-
- 4H-THIENO(2,3-B)THIOPYRAN-2-SULFONAMIDE, 4-AMINO-5,6-DIHYDRO-6-METHYL-, 7,7-DIOXIDE, MONOHYDROCHLORIDE, (4S-TRANS)-
- DTXSID80167761
- 164455-27-0
- Dorzolamide Impurity D HCl (N-Desethyl Dorzolamide HCl)
- (4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
- SCHEMBL16654313
- (4S-trans)-4-amino-5,6-dihydro-6-methyl-4H-Thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide Monohydrochloride
- DTXCID5090252
- 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-amino-5,6-dihydro-6-methyl-, 7,7-dioxide, monohydrochloride, (4S,6S)- (9CI); Dorzolamide Related Compound D (USP); (4S,6S)-4-Amino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Hydrochloride; N-Desethyl Dorzolamide HCl
-
- Inchi: InChI=1S/C8H12N2O4S3.ClH/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12;/h3-4,6H,2,9H2,1H3,(H2,10,13,14);1H/t4-,6-;/m0./s1
- InChI Key: VZLLBYYSCGNPPR-DPIOYBAHSA-N
- SMILES: Cl.NS(C1=CC2=C(S([C@H](C[C@@H]2N)C)(=O)=O)S1)(=O)=O
Computed Properties
- Exact Mass: 331.97300
- Monoisotopic Mass: 331.973
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 504
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 165A^2
Experimental Properties
- Boiling Point: 584.3°C at 760 mmHg
- Flash Point: 307.2°C
- PSA: 165.32000
- LogP: 4.32540
N-Deethyl Dorzolamide Hydrochloride Security Information
- Hazardous Material transportation number:NONH for all modes of transport
N-Deethyl Dorzolamide Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP1071 |
Dorzolamide impurity D |
164455-27-0 | British Pharmacopoeia (BP) Reference Standard | ¥2447.79 | 2022-02-22 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1225306-30MG |
Dorzolamide Related Compound D |
164455-27-0 | 30mg |
¥11253.66 | 2025-01-16 | ||
TRC | D228555-2.5mg |
N-Deethyl Dorzolamide Hydrochloride |
164455-27-0 | 2.5mg |
$ 558.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP1071 |
164455-27-0 | 25MG |
¥2914.85 | 2023-01-06 | |||
TRC | D228555-5mg |
N-Deethyl Dorzolamide Hydrochloride |
164455-27-0 | 5mg |
$1062.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1225306-30MG |
164455-27-0 | 30MG |
¥15211.09 | 2023-01-05 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -25mg |
Dorzolamide impurity D |
164455-27-0 | 25mg |
¥2366.88 | 2023-09-09 | ||
TRC | D228555-10mg |
N-Deethyl Dorzolamide Hydrochloride |
164455-27-0 | 10mg |
$ 2030.00 | 2023-09-08 | ||
TRC | D228555-1mg |
N-Deethyl Dorzolamide Hydrochloride |
164455-27-0 | 1mg |
$ 259.00 | 2023-09-08 |
N-Deethyl Dorzolamide Hydrochloride Related Literature
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Additional information on N-Deethyl Dorzolamide Hydrochloride
Comprehensive Overview of N-Deethyl Dorzolamide Hydrochloride (CAS No. 164455-27-0): Properties, Applications, and Industry Insights
N-Deethyl Dorzolamide Hydrochloride (CAS No. 164455-27-0) is a key intermediate and metabolite of the widely used ophthalmic drug Dorzolamide Hydrochloride. This compound has garnered significant attention in pharmaceutical research due to its role in carbonic anhydrase inhibition and its potential applications in glaucoma treatment. With the increasing prevalence of eye disorders globally, understanding the properties and synthesis of N-Deethyl Dorzolamide Hydrochloride is critical for drug development and quality control.
The chemical structure of N-Deethyl Dorzolamide Hydrochloride features a thienothiopyran-2-sulfonamide core, which is essential for its biological activity. Researchers often explore its pharmacokinetic properties, including metabolic pathways and bioavailability, to optimize therapeutic outcomes. Recent studies have also investigated its potential as a biomarker for monitoring patient adherence to Dorzolamide-based therapies, a topic frequently searched in medical databases.
In the context of green chemistry and sustainable synthesis, N-Deethyl Dorzolamide Hydrochloride has been a subject of innovation. Pharmaceutical manufacturers are increasingly adopting eco-friendly processes to reduce waste and energy consumption during its production. This aligns with the growing demand for environmentally friendly APIs (Active Pharmaceutical Ingredients), a trending topic in both academic and industrial circles.
Analytical methods for characterizing N-Deethyl Dorzolamide Hydrochloride, such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry), are frequently discussed in quality control forums. These techniques ensure the purity and stability of the compound, addressing common user queries about impurity profiling and degradation studies in pharmaceuticals.
The global market for ophthalmic drug intermediates like N-Deethyl Dorzolamide Hydrochloride is expanding, driven by rising cases of glaucoma and cataracts. Industry reports highlight its significance in the supply chain of generic ophthalmic medications, a sector experiencing rapid growth due to patent expirations. Investors and stakeholders often search for market trends and regulatory updates related to such compounds, emphasizing the need for up-to-date information.
From a regulatory perspective, N-Deethyl Dorzolamide Hydrochloride must comply with stringent guidelines set by agencies like the FDA and EMA. Compliance with ICH Q7 standards for Good Manufacturing Practices (GMP) is essential for its use in drug formulations. This aspect is particularly relevant to professionals searching for quality assurance protocols in pharmaceutical synthesis.
Emerging research explores the potential of N-Deethyl Dorzolamide Hydrochloride beyond glaucoma treatment. Preliminary studies suggest its applicability in other carbonic anhydrase-related disorders, such as epilepsy and altitude sickness, though further clinical validation is required. Such interdisciplinary applications make it a compound of interest in drug repurposing studies, a hot topic in modern pharmacology.
In conclusion, N-Deethyl Dorzolamide Hydrochloride (CAS No. 164455-27-0) represents a multifaceted compound with significant pharmaceutical value. Its role in ophthalmic drug development, coupled with evolving applications and sustainable production methods, ensures its continued relevance in the healthcare industry. For researchers and manufacturers, staying informed about its latest advancements is crucial to leveraging its full potential.
164455-27-0 (N-Deethyl Dorzolamide Hydrochloride) Related Products
- 154154-90-2(N-Deethyl Dorzolamide)
- 120279-96-1(Dorzolamide)
- 120279-95-0(ent-Dorzolamide)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)


